Cas no 1261569-74-7 (Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate)

Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate
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- Inchi: 1S/C12H13BrF2O3/c1-2-17-11(16)6-3-8-7-9(18-12(14)15)4-5-10(8)13/h4-5,7,12H,2-3,6H2,1H3
- InChI Key: JKNDLMHQFRBDTP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCC(=O)OCC)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 264
- Topological Polar Surface Area: 35.5
- XLogP3: 4
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013001519-250mg |
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate |
1261569-74-7 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A013001519-1g |
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate |
1261569-74-7 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A013001519-500mg |
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate |
1261569-74-7 | 97% | 500mg |
$863.90 | 2023-09-03 |
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate Related Literature
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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5. Book reviews
Additional information on Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate
Ethyl 3-(2'-Bromo-5'-(Difluoromethoxy)Phenyl)Propionate (CAS No. 1261569-74-7): A Comprehensive Overview
Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate (CAS No. 1261569-74-7) is a specialized organic compound with significant potential in pharmaceutical and agrochemical applications. This ester derivative features a unique molecular structure, combining a brominated phenyl ring with a difluoromethoxy group, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its versatile reactivity and potential role in drug discovery.
The compound's structural features, including the ethyl propionate moiety and the bromo-difluoromethoxy substitution pattern, contribute to its distinct chemical properties. These characteristics make it particularly useful in the development of bioactive molecules, where fluorine incorporation is known to enhance metabolic stability and bioavailability. Current trends in medicinal chemistry emphasize the importance of fluorinated compounds, positioning Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate as a compound of growing interest.
In the pharmaceutical sector, this compound serves as a crucial building block for potential therapeutic agents. The presence of both bromine and difluoromethoxy groups offers multiple sites for further chemical modifications, enabling the creation of diverse molecular architectures. This versatility aligns with current drug discovery approaches that prioritize molecular diversity and targeted modifications to optimize drug-like properties.
The agrochemical industry also finds value in CAS 1261569-74-7, particularly in the development of novel crop protection agents. Fluorinated compounds have demonstrated enhanced pesticidal activity and improved environmental profiles compared to their non-fluorinated counterparts. As agricultural research focuses on sustainable solutions with reduced environmental impact, compounds like Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate are gaining attention for their potential in next-generation agrochemicals.
From a synthetic chemistry perspective, the compound presents interesting challenges and opportunities. The 2'-bromo-5'-(difluoromethoxy) substitution pattern requires specialized synthetic strategies, making it a valuable target for methodological development. Recent advances in fluorination techniques and cross-coupling reactions have improved access to such structurally complex molecules, addressing one of the key questions frequently searched by synthetic chemists: "How to efficiently synthesize bromo-difluoromethoxy substituted compounds?"
Quality control and analytical characterization of Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate are critical aspects for researchers and manufacturers. Modern analytical techniques including HPLC, GC-MS, and NMR spectroscopy are essential for verifying the compound's purity and structural integrity. These analytical considerations respond to another common search query: "What are the best methods to characterize bromo-difluoromethoxy phenyl derivatives?"
The stability and storage conditions of CAS 1261569-74-7 are important practical considerations. While not classified as hazardous under standard conditions, proper handling procedures should be followed to maintain compound integrity. The ester functionality suggests sensitivity to extreme pH conditions, a point frequently raised in discussions about handling similar compounds in laboratory settings.
Market trends indicate growing demand for fluorinated building blocks like Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate. The global market for fluorochemicals continues to expand, driven by pharmaceutical and agrochemical applications. This compound's unique combination of bromine and fluorine substituents positions it well within this growing market segment, addressing industry needs for versatile intermediates with multiple functionalization points.
Environmental and regulatory aspects of bromo-difluoromethoxy compounds are increasingly important considerations. While this specific ester derivative doesn't fall under restrictive regulations, the broader category of fluorinated organic compounds is subject to evolving environmental guidelines. Researchers often search for information about the environmental profile of such compounds, making this a relevant point of discussion.
Future research directions for Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate may explore its potential in materials science applications. The combination of aromatic bromine and fluorine substituents could offer interesting electronic properties for advanced materials development. This aligns with current scientific interest in functional materials and responds to searches about "applications of bromo-fluorinated aromatic compounds in material science."
In conclusion, Ethyl 3-(2'-bromo-5'-(difluoromethoxy)phenyl)propionate (CAS No. 1261569-74-7) represents a valuable chemical entity with diverse potential applications. Its unique structural features, combining bromine and fluorine substituents with an ester functionality, make it particularly interesting for pharmaceutical and agrochemical research. As synthetic methodologies advance and the demand for fluorinated compounds grows, this compound is likely to see increased attention from both academic and industrial researchers.
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